N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
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Description
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4-yl compounds involves multi-step chemical reactions starting from basic heterocyclic precursors. For example, one study describes the synthesis of a compound through the condensation of 3-methoxybenzoic acid with ethane-1,2-diamine and subsequent reactions including chlorination and condensation steps (Huang et al., 2020). Another method reported involves the Gewald reaction, a tandem aza-Wittig reaction, and cyclization processes for the synthesis of 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one (Liangde Lu et al., 2012).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through crystallography and density functional theory (DFT) calculations. The studies reveal the bond lengths, bond angles, and spatial arrangements, providing insights into the electronic structure and stability of the molecule. For instance, the crystal structure and DFT analysis of a similar compound demonstrated the optimized geometric bond lengths and bond angles, contributing to understanding the electronic characteristics of thieno[2,3-d]pyrimidin-4-yl derivatives (Huang et al., 2020).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4-yl compounds undergo various chemical reactions, including cyclization, chlorination, and nucleophilic substitution, which are crucial for modifying their chemical properties and enhancing their biological activities. These reactions are essential for the functionalization of the compound and the introduction of diversity points, which are significant for pharmacological applications (Bogolubsky et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in the compound's applications. The crystallographic analysis provides detailed information about the compound's solid-state structure, which is essential for understanding its reactivity and stability. The synthesis and characterization of related compounds have shed light on their physical properties, contributing to their potential use in various fields (Guo & Shun, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are pivotal for the compound's utility in chemical synthesis and potential biological applications. Studies have explored the chemical behavior of thieno[2,3-d]pyrimidin-4-yl derivatives, revealing their potential as intermediates in the synthesis of biologically active molecules. The reactivity of these compounds under different conditions highlights their versatility and applicability in medicinal chemistry (Wagner, Vieweg, & Leistner, 1993).
Scientific Research Applications
Chemical Synthesis and Transformations
Chemical Transformations and Derivatives : The research by Grinev and Kaplina (1985) discusses transformations of thieno[2,3-d]pyrimidines, which are key to synthesizing various derivatives, including those related to N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide (Grinev & Kaplina, 1985).
Synthesis Techniques : Lu et al. (2012) describe an efficient method for synthesizing 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one, a compound structurally related to N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide (Lu et al., 2012).
Biological and Antimicrobial Applications
Antimicrobial and Anti-inflammatory Properties : The study by Tolba et al. (2018) explores thieno[2,3-d]pyrimidine derivatives for their antimicrobial and anti-inflammatory activities, which may be relevant to the applications of N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide (Tolba et al., 2018).
Cytostatic and Antiviral Activities : Research by Tichy et al. (2017) on thieno-fused 7-deazapurine ribonucleosides shows cytostatic and antiviral activities, suggesting similar potential applications for related compounds like N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide (Tichy et al., 2017).
Anticancer Applications
Antitumor Activity : The study by Hafez and El-Gazzar (2017) investigates the antitumor activities of thieno[3,2-d]pyrimidine derivatives, indicating potential cancer treatment applications for structurally related compounds (Hafez & El-Gazzar, 2017).
Synthesis of Antimicrobial Agents : Fayed et al. (2014) describe the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidinone derivatives with antimicrobial properties, relevant to the research on N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide (Fayed et al., 2014).
Design and Synthesis for Antiproliferative Activity : Huang et al. (2020) discuss the synthesis of compounds with significant antiproliferative activity, relevant to the potential applications of N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide (Huang et al., 2020).
properties
IUPAC Name |
N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS/c15-11-3-1-2-10(6-11)7-20-19-9-17-13-12-4-5-21-14(12)18-8-16-13/h1-6,8-9H,7H2,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJLNHVWJNKFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CONC=NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CON/C=N\C2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide |
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